5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
CAS No. |
117482-31-2 |
|---|---|
Molecular Formula |
C6H5F4N3 |
Molecular Weight |
195.12 g/mol |
IUPAC Name |
5-fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5F4N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13) |
InChI Key |
DWWYIAWWTLQKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch–Traumann Thiazole-Inspired Cyclization
Adapting methods from CDK4/6 inhibitor syntheses, enaminones and guanidines serve as precursors for pyrimidine ring closure. For example:
-
Enaminone preparation : Reacting 1,1,1-trifluoropentane-2,4-dione with thioureas yields acetylthiazoles, which are converted to enaminones via DMF-DMA.
-
Cyclization with guanidines : Enaminones react with guanidine hydrochloride under basic conditions to form the pyrimidine ring. Fluorination at C5 is achieved using SelectFluor in methanol.
Example protocol :
Formamide-Mediated Cyclization
A patent method for 5-fluoro-6-ethyl-4-hydroxypyrimidine is modified for trifluoromethyl incorporation:
-
Enamine formation : React α-fluoro-propionyl acetate with ammonia in methanol below 50°C.
-
Cyclization : Treat the enamine with formamide and sodium methoxide to form 5-fluoro-4-hydroxy-6-(trifluoromethyl)pyrimidine.
-
Chlorination and amination : Use POCl₃ for hydroxyl-to-chlorine substitution, followed by amination with NH₃/EtOH.
Key optimization :
Functional Group Interconversion Approaches
Trifluoromethylation via Grignard Reagents
Introducing CF₃ early avoids reactivity issues:
-
Starting material : 4-chloro-5-fluoropyrimidine.
-
Trifluoromethylation : Use CF₃MgBr in THF at −78°C to substitute C6 chlorine.
-
Methylation : Methyl iodide and NaH in DMF install C4 methyl.
Yield considerations :
Halogen Exchange for Fluorine Installation
Late-stage fluorination using KF/18-crown-6 in DMSO at 120°C replaces bromine or iodine at C5.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Cyclization | Enaminones, guanidines | Cyclization, fluorination | 45–60 | High regioselectivity | Multi-step, costly reagents |
| Formamide Cyclization | α-fluoro-propionyl acetate, formamide | Enamine formation, ring closure | 50–65 | Scalable, mild conditions | Requires POCl₃ for chlorination |
| Grignard CF₃ Addition | 4-chloro-5-fluoropyrimidine, CF₃MgBr | CF₃ substitution, amination | 55–70 | Early CF₃ introduction | Low temps (−78°C), sensitive reagents |
Purification and Characterization
-
Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.
-
Recrystallization : Ethanol/water mixtures improve purity (>98%).
-
Spectroscopic validation :
Emerging Methodologies
Chemical Reactions Analysis
Pyrimidine Ring Cyclization
-
Method : Enaminones or guanidine derivatives react with carbonyl compounds (e.g., formamide, DMF-DMA) to form the pyrimidine core.
-
Example : In one study, enaminones were coupled with guanidine hydrochloride to construct pyrimidine rings, followed by nitration and reduction to introduce amine groups .
-
Relevance : This general approach applies to the target compound, where the pyrimidine ring is formed via cyclization of enaminones with nitrogen-containing reagents.
Fluorination
-
Method : Selective fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of Ag₂CO₃ .
-
Reaction Conditions :
-
Substrate: 4-substituted 2-aminopyrimidine derivatives.
-
Solvent: Dichloromethane (DCM).
-
Temperature: Ice bath (0–5°C).
-
-
Selectivity : The method achieves regioselective fluorination at the 5-position of pyrimidines, as demonstrated in the synthesis of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine .
Trifluoromethyl Group Installation
-
Method : Direct substitution or introduction during cyclization.
-
Example : Bromination of pyrimidine precursors with NBS followed by substitution with trifluoromethyl reagents (e.g., CF₃I) .
Amine Group Reactions
The pyrimidin-2-amine group undergoes standard amine reactions:
-
Alkylation/Acylation :
Fluorine Substituent Reactivity
-
Stability : The fluorine at position 5 is inert under standard reaction conditions but may participate in aromatic substitution under harsh conditions.
Trifluoromethyl Group Reactivity
-
Electron-Withdrawing Effects : Enhances the stability of adjacent functional groups (e.g., amines) and directs electrophilic substitution.
Analytical and Structural Data
Reaction Comparison Table
Research Findings
-
Selectfluor™ Fluorination : Achieves positional control in fluorination, critical for maintaining biological activity .
-
Pyrimidine Cyclization : Key step in constructing kinase inhibitors, with guanidine coupling enabling diverse substituent incorporation .
-
Functional Group Compatibility : The amine group’s reactivity (e.g., amidation) is leveraged in drug design for targeted bioactivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in tumorigenesis. PRMT5 inhibitors have shown promise in clinical trials for various cancers, including non-small cell lung cancer and melanoma. The compound's structure allows it to interact effectively with the target enzyme, potentially leading to significant tumor growth inhibition .
Antiviral Research
The compound's structural characteristics make it a candidate for antiviral drug development. Its fluorinated groups can enhance metabolic stability and bioavailability, which are critical for effective antiviral agents. Research is ongoing to evaluate its efficacy against specific viral targets.
Agrochemical Applications
In agrochemistry, fluorinated compounds like this compound are explored for their herbicidal properties. The introduction of trifluoromethyl groups can improve herbicide potency and selectivity, making them valuable in crop protection strategies.
Case Study 1: PRMT5 Inhibition
A study published in a peer-reviewed journal evaluated several PRMT5 inhibitors, including derivatives of pyrimidine compounds like this compound. The results indicated that these inhibitors could significantly reduce tumor cell viability in vitro and in vivo models, suggesting a pathway for future cancer therapies .
Case Study 2: Fluorinated Agrochemicals
Research conducted on various fluorinated pyrimidines demonstrated their effectiveness as herbicides. The study focused on the structure-activity relationship (SAR) of these compounds, showing that modifications such as trifluoromethyl substitution enhance herbicidal activity against specific weed species .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table summarizes key structural analogs of 5-fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, highlighting substituent variations and their implications:
*Calculated based on formula C₆H₆F₄N₃.
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group at position 6 (common in the target compound and Example 5 of ) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Bulky substituents (e.g., triarylmethyl groups in T134 ) may improve selectivity for specific protein pockets but reduce solubility.
Positional Isomerism :
- The target compound’s 2-amine group contrasts with 4-amine derivatives (e.g., ), which exhibit distinct hydrogen-bonding patterns. For instance, N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-substituted pyrimidin-4-amine forms intermolecular N–H⋯N bonds, influencing crystal packing .
The phenoxy group in Example 5 introduces additional hydrogen-bond acceptors, enhancing solubility compared to the target compound.
Biological Activity
5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 117482-31-2) is a fluorinated pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is CHFN, with a molar mass of 195.12 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molar Mass | 195.12 g/mol |
| CAS Number | 117482-31-2 |
| Storage Conditions | 2-8°C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution reactions or via fluorination techniques.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that fluorinated pyrimidines can inhibit the proliferation of cancer cells, such as L1210 mouse leukemia cells, with IC(50) values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug that is metabolized into active forms capable of inhibiting key enzymes involved in nucleotide biosynthesis. The presence of fluorine atoms enhances the binding affinity to target enzymes and alters the pharmacokinetics favorably .
Study on Fluorinated Pyrimidines
A study published in MDPI highlighted the role of fluorinated small molecules in enhancing drug potency. It was noted that the incorporation of trifluoromethyl groups significantly increases the activity against various biological targets compared to non-fluorinated analogs .
Clinical Implications
In clinical settings, derivatives of pyrimidine compounds have shown promise in treating various cancers. For instance, compounds with similar structures have been evaluated for their effects on tumor growth inhibition, demonstrating substantial efficacy in preclinical models .
Q & A
Q. How to design a kinetic study for the hydrolysis of this compound in aqueous media?
- Methodological Answer :
- Conditions : Vary pH (2–12), temperature (25–60°C), and ionic strength.
- Analytical Tools : Use HPLC to quantify degradation products (e.g., 4-methyl-6-trifluoromethyluracil).
- Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants and activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
